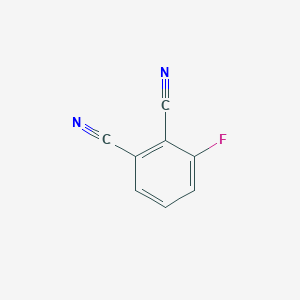

3-Fluorophthalonitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-fluorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPTYURANIHAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474794 | |

| Record name | 3-fluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65610-13-1 | |

| Record name | 3-Fluoro-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65610-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution on Fluorinated Precursors

Starting from tetrafluorophthalonitrile or pentafluorobenzonitrile derivatives, selective nucleophilic substitution with appropriate nucleophiles (e.g., amines, phenols) allows the introduction of substituents while retaining fluorine atoms at desired positions.

For example, the reaction of 4-amino-3-fluorophenol with 4-nitrophthalonitrile in the presence of potassium carbonate and DMF solvent at 60–80°C for several hours yields fluorinated phthalonitrile derivatives after workup with aqueous NaOH.

This method leverages the high reactivity of fluorinated aromatic rings toward nucleophilic attack, facilitated by the electron-withdrawing cyano groups that stabilize intermediate carbanions.

Direct Fluorination of Chlorinated Precursors

Fluorination of pentachlorobenzonitrile with anhydrous potassium fluoride under high temperature (240–380°C) and pressure in a fluorination autoclave produces fluorobenzonitrile derivatives, including tetrafluorophthalonitrile, which can be further transformed into 3-fluorophthalonitrile.

The process involves nitrogen displacement to exclude air, controlled heating, and flash distillation to isolate high-purity products (up to 99% purity by gas chromatography).

This method is industrially relevant for large-scale synthesis due to its high yield and purity.

Catalytic Ammonolysis and Cycloaddition Reactions

Catalytic ammonolysis of substituted phthalic acids or anhydrides with ammonia and borophosphate catalysts at ~400°C can yield 3-substituted phthalonitriles, including fluorinated variants, with yields between 45–80%.

Alternative routes include Diels-Alder cycloaddition reactions between substituted butadienes or furans and dichloromaleonitrile, followed by aromatization to form phthalonitrile derivatives.

Palladium-catalyzed Suzuki-Miyaura coupling reactions have also been employed to introduce aryl substituents on phthalonitrile rings, which can be adapted for fluorinated substrates.

The presence of fluorine atoms on the phthalonitrile ring enhances the susceptibility of the aromatic system to nucleophilic aromatic substitution due to the strong electron-withdrawing effect of both fluorine and cyano groups.

Cyano substituents stabilize carbanion intermediates formed during nucleophilic attack, favoring substitution at positions ortho or para to the cyano groups, which is critical for selective 3-fluorination.

Fluorine substitution hinders phthalocyanine formation, indicating that the fluorinated phthalonitrile intermediates require careful handling and specific conditions for downstream applications.

High-temperature fluorination in autoclaves with potassium fluoride is a robust industrial method, yielding high-purity fluorinated phthalonitriles suitable for further functionalization.

Mild reaction conditions favor selective isomer formation, while harsher conditions and metal templates lead to mixtures of positional isomers, affecting yield and purity.

The preparation of this compound primarily involves:

Selective nucleophilic aromatic substitution on fluorinated phthalonitrile precursors under mild to moderate heating with bases and polar aprotic solvents.

High-temperature fluorination of chlorinated benzonitrile derivatives using potassium fluoride in autoclaves for industrial-scale synthesis.

Catalytic ammonolysis and cycloaddition reactions as alternative synthetic routes, with varying yields and complexity.

These methods are supported by mechanistic understanding of the electronic effects of fluorine and cyano groups, enabling selective substitution and high product purity. The choice of method depends on scale, desired purity, and downstream application requirements.

Analyse Chemischer Reaktionen

3-Fluorophthalonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of various substituted phthalonitriles.

Cyclotetramerization: This reaction involves the formation of phthalocyanines, which are macrocyclic compounds with extensive applications in dyes, pigments, and electronic materials.

Common reagents used in these reactions include hydrogen fluoride, sodium methoxide, and various amines. The major products formed from these reactions are fluorinated phthalocyanines and their derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

3-Fluorophthalonitrile serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives that exhibit distinct chemical properties. For instance, it has been employed in the synthesis of phthalocyanine derivatives, which are crucial for applications in dye-sensitized solar cells , photodynamic therapy , and catalysis . The synthesis typically involves nucleophilic substitution reactions, where this compound reacts with various nucleophiles under controlled conditions to yield diverse products with enhanced functionalities .

Table 1: Common Derivatives of this compound

| Compound Name | Reaction Type | Applications |

|---|---|---|

| 4-{3-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenoxy}phthalonitrile | Nucleophilic substitution | Antioxidant activity |

| Perfluorinated phthalocyanines | Microwave-assisted synthesis | Optical and electronic materials |

| Fluorinated phthalocyanines | Solvent-assisted synthesis | Corrosion resistance, coatings |

Biological Applications

Recent studies have highlighted the biological activities of phthalonitrile derivatives, including those derived from this compound. These compounds have demonstrated antioxidant properties , making them suitable candidates for therapeutic applications. For instance, specific derivatives have shown significant DPPH radical scavenging activity, indicating their potential use as antioxidants in pharmaceutical formulations .

Case Study: Antioxidant Activity

A study focused on the antioxidant activities of several phthalonitrile derivatives synthesized from this compound revealed that certain compounds exhibited superior antioxidant capabilities compared to traditional antioxidants. The antioxidant activities were assessed using methods such as DPPH and FRAP assays, demonstrating notable efficacy in scavenging free radicals .

Material Science Applications

In material science, this compound and its derivatives are being explored for their optical and electronic properties . Phthalocyanine compounds synthesized from this compound are being investigated for their use in organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices due to their excellent charge transport properties and stability .

Table 2: Material Science Applications of Phthalocyanine Derivatives

| Application Type | Description | Potential Benefits |

|---|---|---|

| Organic Light-Emitting Diodes | Use of fluorinated phthalocyanines in OLEDs | Enhanced efficiency and stability |

| Photovoltaic Devices | Integration into solar cells | Improved energy conversion rates |

| Sensors | Development of chemical sensors | High sensitivity and selectivity |

Wirkmechanismus

The mechanism of action of 3-fluorophthalonitrile primarily involves its role as a precursor in the synthesis of fluorinated phthalocyanines. These phthalocyanines interact with molecular targets such as oxygen molecules in catalytic reactions or light-activated pathways in photodynamic therapy. The fluorine atom in the compound enhances the stability and reactivity of the resulting phthalocyanines, making them more effective in their applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between 3-fluorophthalonitrile and related halogenated phthalonitriles/phthalimides:

Research Findings and Performance Data

- Phthalocyanine Symmetry: MPcF4-np derivatives (from this compound) exhibit lower symmetry (C₄h) than MPcF4-p analogs (D₄h), leading to redshifted UV-vis absorption spectra . Sublimation temperatures for MPcF4-np (420–450°C) are comparable to MPcF4-p, but non-peripheral substitution reduces aggregation in thin films .

Reactivity :

- This compound demonstrates higher reactivity in Friedel-Crafts alkylation and N-arylation reactions compared to 4-fluorophthalonitrile, attributed to steric and electronic effects .

- Chlorinated analogs (e.g., 3-chloro-N-phenyl-phthalimide) show slower reaction kinetics in polycondensation due to Cl’s lower leaving-group ability .

Spectral and Physical Properties

Biologische Aktivität

3-Fluorophthalonitrile is a halogenated derivative of phthalonitrile, which has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural features impart distinctive biological activities, making it a subject of research for potential applications in photodynamic therapy (PDT) and as a precursor in the synthesis of complex organic molecules.

This compound (C8H3FN2) is characterized by the presence of a fluorine atom on the aromatic ring, which influences its reactivity and biological interactions. The compound is synthesized through various methods, including cyclization reactions involving fluorinated derivatives of phthalonitrile.

Photodynamic Activity

One of the most notable biological activities of this compound is its efficacy as a photosensitizer in photodynamic therapy. Research indicates that compounds like this compound can generate reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells. For instance, studies have shown that phthalocyanine derivatives exhibit significant photoinactivation effects against bacterial strains such as Escherichia coli, highlighting their potential in antimicrobial applications as well .

Table 1: Photodynamic Inactivation Efficiency of Phthalocyanine Derivatives

| Compound | % DPBF Decay (5 min irradiation) | Notes |

|---|---|---|

| This compound | 76% | Effective singlet oxygen generator |

| Conventional Thiopyridinium | 9% | Less efficient compared to fluorinated variants |

Antimicrobial Properties

The antimicrobial properties of this compound have been explored in various studies. The compound's ability to disrupt bacterial cell membranes and generate oxidative stress has been linked to its structural characteristics. The presence of the fluorine atom enhances its lipophilicity, potentially improving its interaction with microbial membranes .

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability upon exposure to light, confirming its potential as an effective antimicrobial agent when used in conjunction with light activation.

Synthesis and Characterization

The synthesis of this compound typically involves halogenation reactions followed by cyclization processes. Characterization techniques such as NMR spectroscopy and UV-Vis spectroscopy are employed to confirm the structure and assess the optical properties relevant for photodynamic applications.

Table 2: Characterization Data for this compound

| Technique | Observations |

|---|---|

| NMR | δ 6.31 (aromatic protons), δ 8.14-8.33 (aromatic protons) |

| UV-Vis | Absorption maxima at specific wavelengths indicating π-π* transitions |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Fluorophthalonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound (C₈H₃FN₂, CAS 65610-13-1) typically involves fluorination of phthalonitrile precursors or direct substitution reactions. For example, it can be synthesized via nucleophilic aromatic substitution using fluorinating agents like KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (80–120°C) . Yield optimization requires careful monitoring of stoichiometry, solvent selection, and reaction time. Purity (>95%) is confirmed through HPLC or GC analysis, with impurities often arising from incomplete substitution or byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer : Key characterization methods include:

- ¹⁹F NMR : To confirm fluorine substitution patterns and assess electronic effects (δ ~ -110 to -120 ppm for aromatic fluorides) .

- IR Spectroscopy : Identification of nitrile stretches (C≡N) at ~2230 cm⁻¹ and C-F vibrations near 1200–1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (m/z ~146) and fragmentation patterns to validate structural integrity .

Cross-referencing with databases like Beilstein or NIST ensures data reliability .

Q. How does the reactivity of this compound compare to its isomers (e.g., 4-Fluorophthalonitrile) in cyclotetramerization reactions for phthalocyanine synthesis?

- Methodological Answer : The position of the fluorine substituent significantly impacts reactivity. This compound exhibits steric hindrance near the nitrile groups, slowing cyclotetramerization compared to the 4-fluoro isomer. Kinetic studies using in-situ FTIR or UV-Vis spectroscopy reveal differences in reaction rates, with 3-fluoro derivatives requiring higher temperatures (160–180°C) or catalysts (e.g., DBU) to achieve comparable yields .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity challenges in synthesizing this compound derivatives for optoelectronic materials?

- Methodological Answer : Regioselectivity is influenced by electron-withdrawing effects of the nitrile and fluorine groups. Computational studies (DFT) show that meta-fluorine substitution creates asymmetric electron density, favoring electrophilic attacks at specific positions. Experimental validation involves synthesizing intermediates and analyzing substituent effects via Hammett plots or X-ray crystallography .

Q. How does the thermal and hydrolytic stability of this compound impact its utility in high-temperature polymer applications?

- Methodological Answer : Thermal gravimetric analysis (TGA) reveals decomposition onset at ~250°C, attributed to C-F bond cleavage. Hydrolytic stability tests (e.g., refluxing in aqueous NaOH) show nitrile group hydrolysis to amides under basic conditions. Stabilization strategies include incorporating electron-donating substituents or using protective atmospheres during processing .

Q. What computational methods best predict the electronic properties of this compound for designing fluorinated covalent organic frameworks (COFs)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. These predict charge distribution and π-stacking behavior, critical for COF design. Experimental validation involves comparing predicted vs. observed UV-Vis absorption spectra and conductivity measurements .

Q. How should researchers address contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer : Discrepancies often arise from solvent purity or measurement techniques. Systematic solubility studies using standardized protocols (e.g., shake-flask method with HPLC quantification) are recommended. For example, solubility in DMSO (high) vs. hexane (negligible) correlates with Hansen solubility parameters, emphasizing the need for solvent polarity matching .

Application-Driven Questions

Q. What role does this compound play in synthesizing fluorinated macrocycles for photovoltaic devices?

- Methodological Answer : As a precursor for fluorinated phthalocyanines, it enhances electron-deficient character, improving charge transport in organic photovoltaics. Device performance is evaluated through hole/electron mobility measurements (e.g., space-charge-limited current technique) and external quantum efficiency (EQE) comparisons with non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.